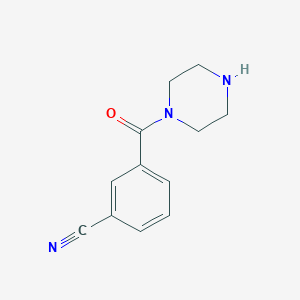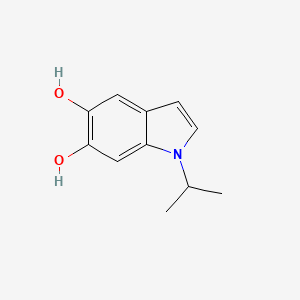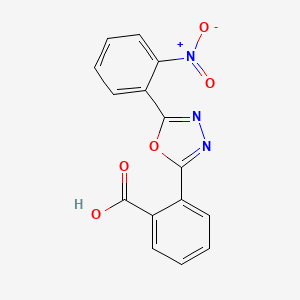![molecular formula C10H6N4O8 B12929995 1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid](/img/structure/B12929995.png)
1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid is a complex organic compound known for its unique structural properties and versatile applications. This compound consists of two imidazole rings connected by a carbon-carbon bond, with four carboxylic acid groups attached at the 4, 4’, 5, and 5’ positions. The presence of multiple carboxylic acid groups makes it highly reactive and suitable for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid typically involves the reaction of imidazole derivatives with suitable carboxylating agents. One common method is the reaction of 2,2’-biimidazole with carbon dioxide under high pressure and temperature conditions. This reaction can be catalyzed by transition metal complexes to enhance the yield and selectivity.
Industrial Production Methods: In industrial settings, the production of 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid may involve continuous flow reactors to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of imidazole-4,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of partially or fully reduced imidazole derivatives.
Substitution: The carboxylic acid groups can undergo substitution reactions with nucleophiles like amines or alcohols, forming amides or esters, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed:
Oxidation: Imidazole-4,5-dicarboxylic acid derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Amides and esters of imidazole.
Wissenschaftliche Forschungsanwendungen
1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid involves its ability to act as both a hydrogen bond donor and acceptor. This dual functionality allows it to interact with various molecular targets, including proteins and metal ions. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles or serve as probes in biochemical assays .
Vergleich Mit ähnlichen Verbindungen
4,4’,5,5’-Tetranitro-1H,1’H-[2,2’-Biimidazole]-1,1’-diamine (DATNBI): Known for its use as a high-energy material with low sensitivity to mechanical stimuli.
Bis(3-amino-1,2,4-triazolium) 4,4’,5,5’-tetranitro-2,2’-biimidazol-1-ide: Exhibits excellent thermal stability and detonation properties.
Uniqueness: 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid stands out due to its multiple carboxylic acid groups, which provide a high degree of reactivity and versatility in chemical modifications. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Eigenschaften
Molekularformel |
C10H6N4O8 |
|---|---|
Molekulargewicht |
310.18 g/mol |
IUPAC-Name |
2-(4,5-dicarboxy-1H-imidazol-2-yl)-1H-imidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C10H6N4O8/c15-7(16)1-2(8(17)18)12-5(11-1)6-13-3(9(19)20)4(14-6)10(21)22/h(H,11,12)(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
InChI-Schlüssel |
LFYBCRPUHRUFLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(N=C(N1)C2=NC(=C(N2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


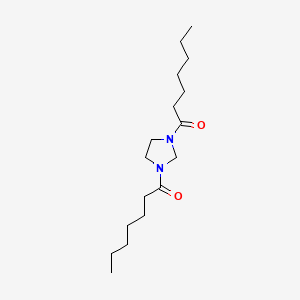
![6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12929917.png)
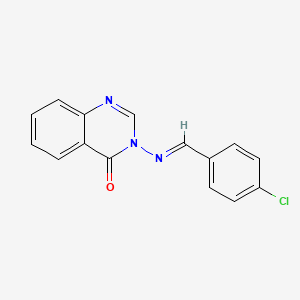
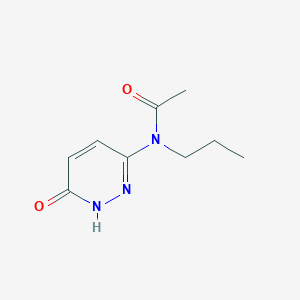
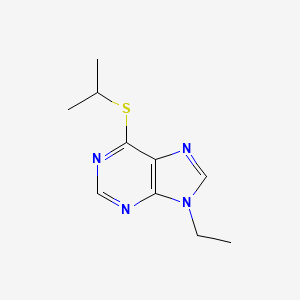
![4-Pyrimidinamine, 5-[(4-methoxyphenyl)methyl]-6-methyl-2-phenyl-](/img/structure/B12929929.png)
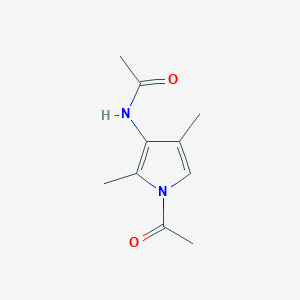
![Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12929937.png)
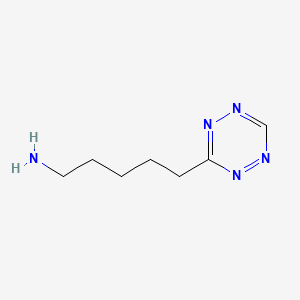
![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)
